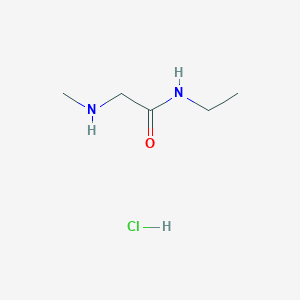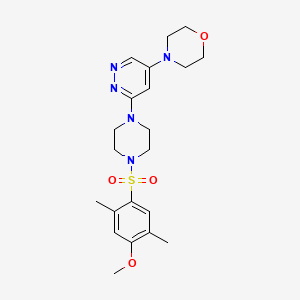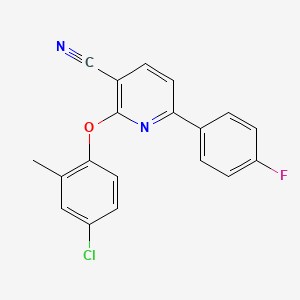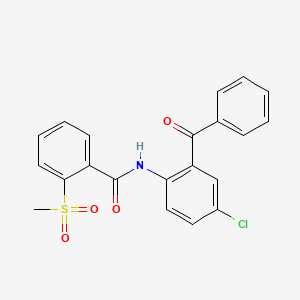![molecular formula C20H24N2O3S B2851107 3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole CAS No. 942666-40-2](/img/structure/B2851107.png)
3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole, also known as DNP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DNP is a sulfonylurea herbicide that has been widely used in agriculture to control various weeds. However, recent studies have shown that DNP has potential applications in various fields, including medicine and biochemistry.
Mécanisme D'action
3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole exerts its effects by inhibiting the activity of the sulfonylurea receptor (SUR) in cells. SUR is a protein that regulates the activity of potassium channels in cells, which in turn regulates the release of insulin. 3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole binds to SUR and blocks the potassium channels, leading to an increase in intracellular calcium levels and subsequent cell death.
Biochemical and Physiological Effects:
3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole has been shown to have antioxidant properties. 3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole has also been shown to regulate glucose metabolism and improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole in lab experiments is its specificity. 3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole targets a specific protein, SUR, which makes it an ideal tool for studying the role of SUR in various cellular processes. However, one of the limitations of using 3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole is its toxicity. 3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole. One potential direction is the development of 3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole derivatives that are less toxic and more specific in their action. Another direction is the study of the role of 3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole in regulating other cellular processes, such as inflammation and glucose metabolism. Additionally, the potential use of 3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole in combination with other drugs for cancer treatment is an area of active research.
Méthodes De Synthèse
The synthesis of 3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole involves the reaction of 4-pentyloxynaphthalene with pyrazole-3,5-dicarboxylic acid. The reaction is catalyzed by a base such as triethylamine, and the product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole has been studied for its potential use in cancer treatment. Studies have shown that 3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
3,5-dimethyl-1-(4-pentoxynaphthalen-1-yl)sulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-4-5-8-13-25-19-11-12-20(18-10-7-6-9-17(18)19)26(23,24)22-16(3)14-15(2)21-22/h6-7,9-12,14H,4-5,8,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDQZNIHIZLQJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C(=CC(=N3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2851025.png)


![1-[4-[3-(1,3-Dioxolan-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2851029.png)
![N-(3,5-difluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2851030.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2851031.png)
![Bicyclo[2.2.1]hept-5-en-2-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2851032.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2851033.png)

![5-Methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2851037.png)
![4-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2851040.png)


